phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine

Description

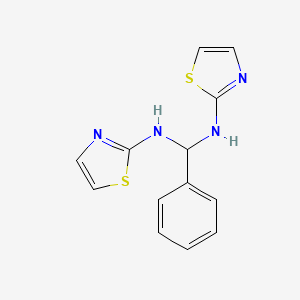

Phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine is a nitrogen-containing heterocyclic compound featuring a central methanediamine backbone substituted with two 1,3-thiazol-2-yl groups and a phenyl moiety. The thiazole rings, known for their electron-rich nature and chelating capabilities, may enable metal coordination, while the phenyl group contributes to aromatic interactions and steric effects. This article compares its structural, synthetic, and coordination properties with similar compounds to highlight its unique characteristics.

Properties

CAS No. |

5664-49-3 |

|---|---|

Molecular Formula |

C13H12N4S2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1-phenyl-N,N'-bis(1,3-thiazol-2-yl)methanediamine |

InChI |

InChI=1S/C13H12N4S2/c1-2-4-10(5-3-1)11(16-12-14-6-8-18-12)17-13-15-7-9-19-13/h1-9,11H,(H,14,16)(H,15,17) |

InChI Key |

GMINQFJXPAFTMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(NC2=NC=CS2)NC3=NC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine typically involves the reaction of phenylmethanamine with 1,3-thiazole derivatives under specific conditions. One common method includes the use of thiourea and phenylacetylene in the presence of a catalyst to form the thiazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can help in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole rings can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted thiazole derivatives .

Scientific Research Applications

Phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

- Phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine vs. Phenyl-N,N′-bis(salicylidene)methanediamine: The latter replaces thiazole groups with salicylidene Schiff base moieties, forming a tetradentate ligand with O and N donors. In contrast, the thiazole-substituted compound likely acts as a tridentate ligand (via two thiazole N atoms and the central amine), offering distinct electronic and steric profiles for metal coordination . Key Structural Differences:

- Thiazole rings (aromatic, sulfur-containing) vs. salicylidene groups (planar, oxygen-containing).

Rigidity: The salen-type ligand adopts a planar conformation, while the thiazole derivative may exhibit greater conformational flexibility due to single-bond rotations in the methanediamine backbone.

- Comparison with Triazole Derivatives: Compounds like 4-(phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine () replace thiazole with triazole substituents.

Coordination Chemistry

- Key Insights: Thiazole-based ligands favor softer metal ions (e.g., Cu, Zn) due to sulfur’s polarizability, whereas salen ligands bind harder metals (e.g., Fe, Mn) via oxygen donors. The methanediamine backbone allows for variable denticity, enabling tailored metal-ligand geometries .

Physicochemical Properties

- Hydrogen Bonding :

The central amine NH groups in this compound participate in hydrogen bonding, akin to patterns observed in N-substituted 2-arylacetamides (). Such interactions influence crystal packing and solubility . - Aromatic Interactions : Thiazole and phenyl groups engage in π-π stacking, contrasting with salen ligands’ planar Schiff base systems. This difference may impact melting points and solubility in polar solvents .

Biological Activity

Phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine, a compound featuring thiazole rings, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of two thiazole groups attached to a phenyl ring and an amine functional group. Its molecular formula is , which contributes to its diverse biological interactions.

Anticancer Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit the growth of pancreatic cancer cells, with IC50 values indicating effective concentrations for cell growth inhibition.

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9c | SUIT-2 | 5.5 | Inhibition of cell proliferation |

| 9e | Panc-1 | 10.26 | Induction of apoptosis |

| 9n | Capan-1 | 10.49 | Cell cycle arrest |

Data adapted from research on imidazo[2,1-b][1,3,4]thiadiazole derivatives .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antibacterial properties. A study demonstrated that certain thiazole compounds exhibited significant antibacterial activity against various strains, suggesting their potential as therapeutic agents.

Table 2: Antibacterial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.5 µg/mL |

| Compound B | S. aureus | 1.0 µg/mL |

| Compound C | P. aeruginosa | 0.75 µg/mL |

Data sourced from studies on hybrid thiazole compounds .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Many thiazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Some studies have shown that these compounds can trigger programmed cell death in cancer cells, enhancing their anticancer potential.

- Antimicrobial Effects : The ability to disrupt bacterial cell membranes or interfere with metabolic pathways has been noted in several thiazole derivatives.

Case Studies

- Anticancer Study : A recent investigation into a series of thiazole derivatives revealed that compound 9c demonstrated notable cytotoxicity against pancreatic cancer cells, with mechanisms involving apoptosis and cell cycle disruption .

- Antimicrobial Evaluation : Another study highlighted the efficacy of thiazole derivatives against resistant bacterial strains, showcasing their potential as novel antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.